molecular formula C7H16O<br>C7H16O<br>CH3(CH2)4CHOHCH3 B047269 2-Heptanol CAS No. 543-49-7

2-Heptanol

Cat. No.: B047269
CAS No.: 543-49-7
M. Wt: 116.20 g/mol
InChI Key: CETWDUZRCINIHU-UHFFFAOYSA-N
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Description

2-Heptanol is a chemical compound that belongs to the family of alcohols. It is a secondary alcohol with the hydroxyl group attached to the second carbon of a seven-carbon straight chain. This compound is chiral, meaning it has two enantiomers: ®-2-heptanol and (S)-2-heptanol .

Mechanism of Action

Target of Action

2-Heptanol, a volatile biogenic compound, has been found to have significant antifungal potential against Botrytis cinerea, a prevalent pathogen responsible for decay in over 200 plant species . The primary targets of this compound are the mycelia of B. cinerea .

Mode of Action

This compound interacts with its targets by suppressing the growth of B. cinerea mycelia both in vivo and in vitro . It stimulates the activities of antioxidative enzymes, including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) in tomatoes . Furthermore, this compound reduces spore viability, compromises membrane integrity, and results in increased levels of extracellular nucleic acids, protein content, and membrane lipid peroxidation .

Biochemical Pathways

Transcriptomic analysis revealed that this compound disrupts the membrane transport system and enhances amino acid metabolism . This dual action leads to intracellular nutrient depletion and subsequent B. cinerea cell death .

Pharmacokinetics

It is known that this compound is an aliphatic secondary alcohol and can undergo selective oxidation to form the corresponding ketone . The distribution coefficient of this compound between micelles and water indicates that it is solubilized both at the surface and in the interior of the micelles , which may influence its bioavailability.

Result of Action

The result of this compound’s action is the effective suppression of B. cinerea growth, leading to a decrease in postharvest decay in fruits and vegetables . This is particularly beneficial for crops like tomatoes, which are susceptible to B. cinerea infection .

Action Environment

Biochemical Analysis

Biochemical Properties

2-Heptanol has been found to interact with various enzymes and proteins. For instance, it has been observed to inhibit the growth of Botrytis cinerea, a plant pathogen, by disrupting the membrane transport system and enhancing amino acid metabolism . This leads to intracellular nutrient depletion and subsequent cell death .

Cellular Effects

In terms of cellular effects, this compound has been shown to suppress the growth of B. cinerea mycelia both in vivo and in vitro . It stimulates the activities of antioxidative enzymes, including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) in tomatoes . Furthermore, this compound reduces spore viability, compromises membrane integrity, and results in increased levels of extracellular nucleic acids, protein content, and membrane lipid peroxidation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the membrane transport system of cells. It disrupts this system, leading to enhanced amino acid metabolism . This disruption and enhancement result in intracellular nutrient depletion and subsequent cell death .

Temporal Effects in Laboratory Settings

cinerea mycelia both in vivo and in vitro . This suggests that its effects are consistent over time.

Metabolic Pathways

This compound is involved in the amino acid metabolism pathway . It enhances this metabolic process, leading to intracellular nutrient depletion and subsequent cell death .

Transport and Distribution

This compound disrupts the membrane transport system of cells . This disruption affects the distribution of nutrients within the cell, leading to nutrient depletion and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptanol can be synthesized through various methods. One common method involves the reduction of 2-heptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method involves the hydration of 1-heptene in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-heptanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Heptanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When oxidized, this compound forms 2-heptanone. This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Reduction: this compound can be reduced to heptane through catalytic hydrogenation. This reaction typically requires a metal catalyst and hydrogen gas .

Substitution: In substitution reactions, the hydroxyl group of this compound can be replaced by other functional groups. For example, reacting this compound with hydrogen chloride (HCl) can produce 2-chloroheptane .

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Catalysts: Palladium, platinum
  • Solvents: Ethanol, diethyl ether

Major Products:

  • Oxidation: 2-Heptanone
  • Reduction: Heptane
  • Substitution: 2-Chloroheptane

Scientific Research Applications

2-Heptanol has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a solvent and as an intermediate in the synthesis of other compounds. It is also used in the study of chiral molecules and enantiomeric separation .

Biology: In biological research, this compound is used to study the effects of alcohols on biological systems. It is also used in the preparation of certain biochemical reagents .

Medicine: In medicine, this compound is used in the formulation of certain pharmaceuticals. It is also studied for its potential therapeutic effects .

Industry: In the industrial sector, this compound is used as a flavoring agent and as a fragrance in the production of perfumes and cosmetics. It is also used as a solvent in the manufacture of paints and coatings .

Comparison with Similar Compounds

2-Heptanol can be compared with other similar compounds, such as 1-heptanol, 3-heptanol, and 4-heptanol .

1-Heptanol:

  • Primary alcohol
  • Hydroxyl group attached to the first carbon
  • Different physical and chemical properties compared to this compound

3-Heptanol:

  • Secondary alcohol
  • Hydroxyl group attached to the third carbon
  • Similar reactivity but different positional isomer

4-Heptanol:

  • Secondary alcohol
  • Hydroxyl group attached to the fourth carbon
  • Similar reactivity but different positional isomer

Uniqueness of this compound:

  • Chiral molecule with two enantiomers
  • Specific reactivity due to the position of the hydroxyl group
  • Widely used in various scientific and industrial applications

Properties

IUPAC Name

heptan-2-ol
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InChI

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3
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InChI Key

CETWDUZRCINIHU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(C)O
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Molecular Formula

C7H16O, Array
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DSSTOX Substance ID

DTXSID1047158
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Molecular Weight

116.20 g/mol
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Physical Description

2-heptanol appears as a clear colorless alcohol with a mild alcohol odor. Insoluble in water. Floats on water. Soluble in most organic liquids. Moderately toxic. Used as a solvent for various resins and as a flotation agent for ore processing., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID., colourless liquid with a fresh lemon-like, grass-herbaceous odour
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Boiling Point

158-160 °C
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Flash Point

160 °F (NFPA, 2010), 71 °C c.c.
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Solubility

Solubility in water, g/100ml: 0.35, soluble in alcohol and ether; slightly soluble in water
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Density

Relative density (water = 1): 0.82, 0.817-0.819 (20°)
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Vapor Density

Relative vapor density (air = 1): 4
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Vapor Pressure

1.23 [mmHg], Vapor pressure, kPa at 20 °C: 0.133
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CAS No.

543-49-7, 52390-72-4
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Synthesis routes and methods

Procedure details

Operating under the conditions of Example 1, 1 millimol of 2-heptanone in toluene (1 ml of a 1M soln.) is reacted with 0.375 millimol of Ca[AlH2 (OCH2CH2OCH3)2 ]2 in toluene (1.78 ml of a 0.21M soln.) during 30 mins. at room temperature. After treating the reaction mixture according to the procedure of Example 1, the resultant toluene solution is gaschromatographically analyzed. The yield of 2-heptanol, the result of the reduction of 2-heptanone, is quantitative.
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Ca[AlH2 (OCH2CH2OCH3)2 ]2
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Heptanol
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2-Heptanol
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2-Heptanol
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Reactant of Route 4
2-Heptanol
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Reactant of Route 5
2-Heptanol
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2-Heptanol

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